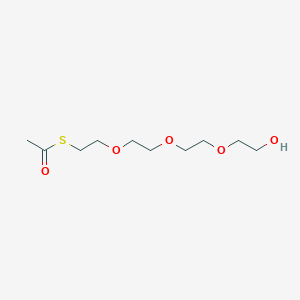
S-acetyl-PEG4-alcohol
Übersicht
Beschreibung
S-acetyl-PEG4-alcohol is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs , which are molecules that can degrade target proteins . The molecular weight of S-acetyl-PEG4-alcohol is 252.33 g/mol .
Synthesis Analysis
S-acetyl-PEG4-alcohol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of S-acetyl-PEG4-alcohol is C10H20O5S . Its exact mass is 252.10 and its molecular weight is 252.330 . The elemental analysis shows that it contains C, 47.60; H, 7.99; O, 31.70; S, 12.71 .Chemical Reactions Analysis
S-acetyl-PEG4-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
S-acetyl-PEG4-alcohol has a molecular weight of 252.33 g/mol . It appears as a liquid that is colorless to light yellow . It has a SMILES notation of CC(SCCOCCOCCOCCO)=O .Wissenschaftliche Forschungsanwendungen
Thermoresponsive Polymers : S-acetyl-PEG4-alcohol derivatives have been studied for their thermoresponsive properties. These polymers, such as poly(vinyl alcohol) co-polymers, exhibit reversible solubility behavior, making them useful for controlled drug delivery and cellular uptake. Their thermal transition temperatures can be tuned to be physiologically relevant (Congdon, Shaw, & Gibson, 2015).
Nanocatalysts in Chemical Synthesis : S-acetyl-PEG4-alcohol has been incorporated in the preparation of nanocatalysts. For instance, Fe3O4@PEG core/shell nanoparticles, which use a derivative of PEG, have been developed as efficient, green catalysts for the acetylation of amines and alcohols under solvent-free conditions (Veisi, Nikseresht, Rostami, & Hemmati, 2019).
Drug Delivery Systems : Modified PEG molecules, such as acetylated or acrylated PEG, can form spherical nanoparticles in water at room temperature, which are excellent for drug delivery applications. This modification enhances the drug loading content and anticancer efficacy in vitro and in vivo while reducing the inherent toxicity of chemotherapeutics (Pang, Wu, Liao, Gu, & Zhang, 2017).
Biodegradable Polymer Composites : S-acetyl-PEG4-alcohol and its derivatives have been used in the creation of biodegradable polymer composites. For example, acetylated kenaf fiber composites incorporating PEG showed improved physical, thermal, and biodegradability properties, making them suitable for applications aimed at reducing environmental pollution (Jung, Song, & Kim, 2021).
Antifouling Coatings : The grafting of PEG onto surfaces, such as Si(100), has been explored for creating antifouling coatings. These coatings are designed to reduce protein adsorption and improve biocompatibility, crucial for biomedical devices and implants (Flavel, Jasieniak, Velleman, Ciampi, Luais, Peterson, Griesser, Shapter, & Gooding, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
S-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5S/c1-10(12)16-9-8-15-7-6-14-5-4-13-3-2-11/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUXNAQDZRWEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-acetyl-PEG4-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



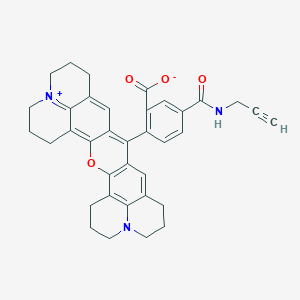
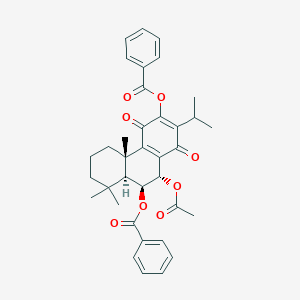

![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)
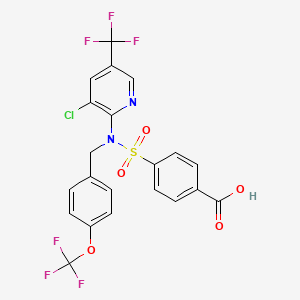
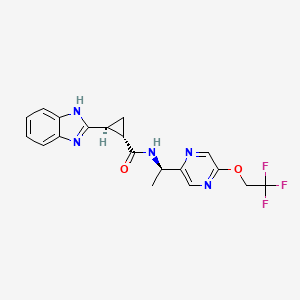

![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)

![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B610592.png)